molecular formula C6H6Cl3NS2 B11087818 4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione

4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione

Cat. No.: B11087818
M. Wt: 262.6 g/mol
InChI Key: VKFOYKHWZQRUEP-UHFFFAOYSA-N
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Description

4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione is a heterocyclic compound that belongs to the thiazole family. Thiazoles are known for their diverse biological activities and are often found in various pharmaceuticals and agrochemicals. This particular compound is characterized by the presence of a trichloroethyl group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 4-methylthiosemicarbazide with 2,2,2-trichloroethyl isothiocyanate. The reaction is carried out in an organic solvent such as ethanol or acetonitrile, and the mixture is heated to reflux for several hours. The product is then isolated by filtration and purified by recrystallization .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations. This method enhances the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione involves its interaction with specific molecular targets. The compound is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This inhibition can disrupt various biochemical pathways, leading to the desired therapeutic or pesticidal effects .

Comparison with Similar Compounds

Similar Compounds

  • 4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2-one
  • 2(3H)-Thiazolethione, 4-methyl-5-(2,2,2-trichloroethyl)-

Uniqueness

4-Methyl-5-(2,2,2-trichloroethyl)-1,3-thiazole-2(3H)-thione is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of the trichloroethyl group enhances its reactivity and potential for various applications compared to other thiazole derivatives .

Properties

Molecular Formula

C6H6Cl3NS2

Molecular Weight

262.6 g/mol

IUPAC Name

4-methyl-5-(2,2,2-trichloroethyl)-3H-1,3-thiazole-2-thione

InChI

InChI=1S/C6H6Cl3NS2/c1-3-4(2-6(7,8)9)12-5(11)10-3/h2H2,1H3,(H,10,11)

InChI Key

VKFOYKHWZQRUEP-UHFFFAOYSA-N

Canonical SMILES

CC1=C(SC(=S)N1)CC(Cl)(Cl)Cl

Origin of Product

United States

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